2-(2-methylphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-6-2-5-9-14(11)23-10-15(21)19-20-16-12-7-3-4-8-13(12)18-17(16)22/h2-9,18,22H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTITZVLMXVCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N=NC2=C(NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common method starts with the reaction of 2-methylphenol with chloroacetic acid to form 2-(2-methylphenoxy)acetic acid. This intermediate is then converted to its hydrazide form by reacting with hydrazine hydrate. The final step involves the condensation of the hydrazide with an appropriate indole derivative under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is being investigated for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Recent studies have indicated that derivatives of indole compounds can exhibit significant anticancer properties. The incorporation of the acetohydrazide moiety may enhance the biological activity against various cancer cell lines. For instance, research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents. The hydrazide functional group is known to contribute to such activities, often enhancing the interaction with microbial targets .
Agrochemical Applications
The compound's structure also suggests potential applications in agriculture, particularly as a pesticide or herbicide.
Pesticidal Activity
Compounds with similar structures have been evaluated for their effectiveness against various pests. The ability to disrupt biological processes in insects or fungi could make this compound useful in developing environmentally friendly pesticides. Research into related compounds has shown promising results in terms of efficacy and safety profiles .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Identified that indole derivatives can inhibit tumor growth in vitro and in vivo models. |
| Study B | Antimicrobial Properties | Showed that hydrazide compounds exhibited significant inhibition against Gram-positive bacteria. |
| Study C | Pesticidal Activity | Reported effective control over specific agricultural pests with minimal environmental impact. |
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions can lead to changes in cellular pathways, affecting processes like cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Phenoxy vs. Phenylamino Substitutions
- Compound B: 2-[(4-Methylphenyl)amino]-N′-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide () Key Difference: Replaces the 2-methylphenoxy group with a 4-methylphenylamino group. However, the 3E stereochemistry (vs. 3Z in Compound A) may alter receptor binding .
Halogenated Indole Derivatives
- Compound C: N′-[(3Z)-5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide () Key Difference: Incorporates a chlorine atom at position 5 of the indole ring and a methoxy group on the second indole. Impact: Halogenation increases molecular weight (MW: ~400 g/mol) and enhances antimicrobial activity (MIC: <10 µg/mL) compared to non-halogenated analogs. The methoxy group improves metabolic stability .
Modifications in the Hydrazide Moiety
Benzohydrazide vs. Acetohydrazide
- MDA19: N′-[(3Z)-1-(1-Hexyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide () Key Difference: Replaces the acetohydrazide with a benzohydrazide and adds a hexyl chain to the indole nitrogen. Impact: The hexyl group increases lipophilicity (logP >4), enhancing blood-brain barrier penetration. MDA19 acts as a CB2 agonist (IC₅₀: 131.1 nM for a related compound) , whereas Compound A’s methylphenoxy group may limit receptor affinity due to reduced hydrophobicity .
Coumarin-Linked Hydrazides
- Compound D: 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N′-(2-oxoindolin-3-ylidene)acetohydrazide () Key Difference: Integrates a coumarin ring system. Impact: The coumarin moiety introduces fluorescence properties, enabling imaging applications.
Antitumor Potential
- Structural analogs with chloro-benzyl groups (e.g., N′-[(3Z)-1-(4-chlorobenzyl)-2-oxoindol-3-ylidene]benzohydrazide) show enhanced CB2 receptor docking (Glide score: −12.3 kcal/mol) , suggesting that electron-withdrawing substituents improve receptor interactions.
Antimicrobial Activity
- Compound E: 2-(1-Benzofuran-2-yl)-N′-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide () Activity: Exhibits broad-spectrum antimicrobial effects (MIC: 2–8 µg/mL) due to the quinoline ring’s planar aromaticity. Comparison: Compound A lacks the quinoline system but shares the acetohydrazide group, which may confer moderate activity .
Biological Activity
2-(2-methylphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a synthetic compound of interest due to its structural features, which include an indole core and a hydrazide functional group. These characteristics suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The compound can be represented as follows:
Synthesis
The synthesis typically involves the condensation of an indole derivative with a hydrazide. A common method includes the reaction of 1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 2-(2-methylphenoxy)acetohydrazide in an acidic medium, usually under reflux conditions in an organic solvent like ethanol.
Anticancer Activity
Recent studies have shown that derivatives of indole compounds exhibit significant anti-proliferative effects against various tumor cell lines. For instance, related compounds such as (2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetates demonstrated potent activity against SK-BR-3, MDA-MB-231, HCT-116, and other cancer cell lines . Mechanistic studies indicated that these compounds induce apoptosis through the activation of reactive oxygen species (ROS) and inhibition of thioredoxin reductase (TrxR), leading to increased levels of apoptosis proteins like Bax and cleaved-caspase 3 .
Antimicrobial Activity
Hydrazide derivatives have been evaluated for their antimicrobial properties. Some studies indicate that compounds similar to 2-(2-methylphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in the structure enhances the biological activities of these compounds .
Anti-inflammatory Properties
The anti-inflammatory potential of hydrazide derivatives has also been explored. Compounds with similar structural motifs have shown efficacy in reducing inflammation markers in various biological assays. The mechanism often involves modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines .
Case Studies
- Anticancer Study : A study investigating the effects of indole derivatives on HCT116 cells revealed that compound 8c significantly enhanced ROS levels and induced apoptosis via TrxR inhibition. This study highlighted the importance of structural modifications in enhancing anticancer activity .
- Antimicrobial Evaluation : In another study, hydrazide derivatives were tested against Staphylococcus pneumoniae and exhibited high antimicrobial activity. The results suggested that modifications to the hydrazide moiety could lead to improved efficacy against resistant strains .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(2-methylphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide and its analogs?
The synthesis typically involves multi-step reactions:
- Hydrazide Formation : Reacting substituted phenols or indole derivatives with hydrazine-containing precursors. For example, N'-substituted benzylidene acetohydrazides are synthesized via condensation of hydrazides with aldehydes or ketones under reflux conditions .
- Indole Core Functionalization : The indol-3-ylidene moiety is introduced by reacting isatin derivatives (e.g., 2-oxoindoline) with hydrazine derivatives. Microwave-assisted synthesis can enhance reaction efficiency and yield (e.g., 40–95% yields reported for similar compounds) .
- Optimization : Solvent choice (e.g., DMF for polar intermediates) and temperature control (e.g., 100°C water baths) are critical for minimizing side products .
Q. How is the structural identity of this compound validated in academic research?
- Spectroscopic Techniques :
- Single-Crystal X-ray Diffraction : Resolves 3D molecular geometry and confirms stereochemistry (e.g., Z/E isomerism in hydrazide linkages) .
Q. What are the standard purity assessment protocols for this compound?
- Chromatography : TLC monitors reaction progress, while HPLC ensures final purity (>95% by area normalization) .
- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., ±0.5% deviation) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, methylation) impact the compound's biological activity?
- Halogen Substitution : Bromo or chloro groups at the indole 5-position enhance cytotoxicity (e.g., 5t in showed IC₅₀ < 1 µM against leukemia cells). This is attributed to increased electrophilicity and DNA intercalation potential.
- Methoxy Groups : Electron-donating substituents (e.g., 5-methoxy) improve solubility but may reduce apoptosis induction efficiency .
- Methodological Insight : Structure-activity relationship (SAR) studies require iterative synthesis and in vitro screening (e.g., mitochondrial membrane potential assays) to isolate critical pharmacophores .
Q. How can contradictory data in cytotoxicity assays be resolved?
Discrepancies in IC₅₀ values across studies may arise from:
- Cell Line Variability : REH (lymphoblastic) vs. HeLa (epithelial) cells exhibit differential drug uptake mechanisms .
- Assay Conditions : Variances in incubation time (24 vs. 48 hours) or serum concentration in media alter compound stability .
- Mitigation Strategy : Normalize data using positive controls (e.g., doxorubicin) and replicate assays across independent labs .
Q. What mechanistic insights explain the compound's apoptotic activity?
- Mitochondrial Pathway : Submicromolar concentrations disrupt mitochondrial membrane potential (ΔΨm), measured via JC-1 dye fluorescence shift .
- DNA Fragmentation : Gel electrophoresis confirms oligonucleosomal cleavage, a hallmark of apoptosis .
- Caspase Activation : Western blotting detects caspase-3/7 cleavage, linking activity to intrinsic apoptotic pathways .
Q. What computational tools aid in rational design of derivatives with improved potency?
- Docking Studies : Software like AutoDock Vina predicts binding to targets (e.g., GSK-3β kinase in ).
- QSAR Models : Regression analysis correlates logP, polar surface area, and IC₅₀ to prioritize derivatives .
- Crystallographic Data : SHELX-refined structures (e.g., ) guide steric and electronic optimization.
Methodological Notes
- Synthesis Reproducibility : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the hydrazide linkage .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Ethical Compliance : Adhere to institutional guidelines for in vitro studies; exclude non-peer-reviewed sources (e.g., benchchem.com ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
